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DMTr-LNA-C(Bz)-3-CED-

phosphoramidite

Cat. No.: B13712915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design and application of

Locked Nucleic Acid (LNA) probes for in situ hybridization (ISH). LNA probes offer significant

advantages over traditional DNA probes, including enhanced sensitivity, specificity, and thermal

stability, making them ideal for the detection of a wide range of RNA targets, from long non-

coding RNAs to short microRNAs.

Key Advantages of LNA Probes
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose ring is "locked" by a

methylene bridge, connecting the 2'-O atom to the 4'-C atom. This conformational lock results

in several beneficial properties for in situ hybridization:

Increased Thermal Stability: LNA-RNA duplexes exhibit significantly higher melting

temperatures (Tm) compared to DNA-RNA duplexes. This allows for the use of shorter

probes and more stringent hybridization and washing conditions, reducing background

signal.[1][2]

Enhanced Specificity: The high binding affinity of LNA probes enables single-nucleotide

mismatch discrimination, which is crucial for distinguishing between closely related RNA

sequences or detecting specific splice variants.[3]
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Improved Sensitivity: The enhanced hybridization efficiency of LNA probes leads to stronger

signals, allowing for the detection of low-abundance RNA targets that may be missed with

conventional probes.[1][2]

Versatility: LNA probes can be designed for a variety of in situ hybridization applications,

including chromogenic (CISH) and fluorescence (FISH) ISH, and are suitable for use with

various sample types.

Quantitative Data Summary
The incorporation of LNA monomers into oligonucleotide probes leads to a quantifiable

improvement in performance. The following tables summarize key quantitative data related to

LNA probe design and performance.

Table 1: Melting Temperature (Tm) Increase per LNA Monomer

Nucleic Acid Duplex
Approximate Tm Increase per LNA
Monomer (°C)

LNA/DNA 2 - 8

LNA/RNA 4 - 8

Note: The actual Tm increase can vary depending on the sequence context and the position of

the LNA monomer.

Table 2: Comparison of LNA vs. DNA Probes for In Situ Hybridization
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Parameter LNA Probes DNA Probes

Probe Length Typically 15-25 nucleotides Typically 20-50 nucleotides

Melting Temperature (Tm) High Moderate

Signal Intensity High to Very High Low to Moderate

Specificity
Very High (single nucleotide

discrimination)
Moderate

Hybridization Time Shorter (often overnight) Longer (can be >24 hours)

Stringency of Washes High Moderate to Low

Table 3: Recommended LNA Content in Probes

Probe Length (nucleotides) Recommended LNA Content (%)

7-15 up to 100%

16-25 up to 60%

26-40 up to 40%

41-60 up to 20%

Source: Adapted from Bio-Synthesis Inc. design guidelines.[4]

Experimental Workflows and Protocols
The following diagrams and protocols outline the key steps for successful in situ hybridization

using LNA probes.

LNA Probe Design and Validation Workflow
This workflow illustrates the key steps from initial probe design to validation for in situ

hybridization experiments.
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Caption: LNA Probe Design and Validation Workflow.
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General In Situ Hybridization Workflow with LNA Probes
This diagram provides a high-level overview of the major steps involved in performing in situ

hybridization using LNA probes.

Sample Preparation
(Fixation, Embedding, Sectioning)

Pretreatment
(Deparaffinization, Permeabilization)

Hybridization with LNA Probe

Stringent Washes

Detection
(Antibody Incubation, Substrate Reaction)

Imaging & Analysis

Click to download full resolution via product page

Caption: General LNA ISH Workflow.

Detailed Experimental Protocols
Protocol 1: LNA In Situ Hybridization for Formalin-Fixed
Paraffin-Embedded (FFPE) Tissues
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This protocol is optimized for the detection of RNA in FFPE sections using DIG-labeled LNA

probes.

Materials:

Xylene

Ethanol (100%, 95%, 70%)

DEPC-treated water

Proteinase K

Hybridization Buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 500 µg/mL yeast

tRNA)

Stringent Wash Buffers (e.g., 2x SSC, 0.2x SSC, 0.1x SSC with formamide)

Blocking Reagent (e.g., 2% sheep serum in PBT)

Anti-DIG-AP (Alkaline Phosphatase) conjugate

NBT/BCIP substrate solution

Nuclear Fast Red counterstain (optional)

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene twice for 5 minutes each.

Rehydrate through a graded ethanol series: 100% (2x 3 min), 95% (1 min), 70% (1 min),

and finally rinse in DEPC-treated water.

Permeabilization:
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Incubate sections with Proteinase K (10-20 µg/mL in PBS) for 10-30 minutes at 37°C. The

optimal time will depend on the tissue type and fixation.

Wash slides twice in DEPC-treated PBS for 5 minutes each.

Pre-hybridization:

Incubate sections in hybridization buffer for at least 1 hour at the hybridization

temperature.

Hybridization:

Denature the LNA probe by heating at 80-85°C for 5 minutes and then immediately place

on ice.

Dilute the denatured LNA probe in pre-warmed hybridization buffer to the desired final

concentration (typically 1-50 nM).

Apply the hybridization solution containing the LNA probe to the tissue section, cover with

a coverslip, and incubate overnight in a humidified chamber at the calculated hybridization

temperature (typically Tm - 30°C).[5]

Stringent Washes:

Carefully remove the coverslip.

Wash the slides in 2x SSC at the hybridization temperature for 15 minutes.

Wash in 0.2x SSC at the hybridization temperature for 15 minutes.

Wash in 0.1x SSC at room temperature for 10 minutes.

Immunological Detection:

Wash slides in PBT (PBS with 0.1% Tween-20).

Block with 2% sheep serum in PBT for 1 hour at room temperature.

Incubate with anti-DIG-AP conjugate (diluted in blocking solution) overnight at 4°C.
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Wash three times in PBT for 10 minutes each.

Color Development:

Equilibrate slides in detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM

MgCl2).

Incubate with NBT/BCIP substrate solution in the dark until the desired signal intensity is

reached. Monitor the color development under a microscope.

Stop the reaction by washing in DEPC-treated water.

Counterstaining and Mounting (Optional):

Counterstain with Nuclear Fast Red.

Dehydrate through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.

Protocol 2: LNA In Situ Hybridization for Frozen
Sections
This protocol is suitable for fresh or fixed frozen tissue sections.

Materials:

4% Paraformaldehyde (PFA) in PBS

DEPC-treated PBS and water

Acetylation solution (0.1 M triethanolamine, 0.25% acetic anhydride)

Hybridization Buffer

Stringent Wash Buffers

Blocking Reagent
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Anti-DIG-AP conjugate

NBT/BCIP substrate solution

Mounting medium

Procedure:

Tissue Preparation:

Cut frozen sections (10-20 µm) and mount on charged slides.

Allow sections to air dry.

Fix in 4% PFA in PBS for 15-20 minutes at room temperature.

Wash twice in DEPC-treated PBS for 5 minutes each.

Acetylation:

Incubate slides in freshly prepared acetylation solution for 10 minutes at room temperature

to reduce non-specific background.

Wash in DEPC-treated PBS for 5 minutes.

Pre-hybridization:

Incubate sections in hybridization buffer for 1-2 hours at the hybridization temperature.

Hybridization:

Follow the hybridization steps as described in Protocol 1.

Stringent Washes:

Perform stringent washes as described in Protocol 1.

Immunological Detection and Color Development:
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Follow the detection and development steps as described in Protocol 1.

Mounting:

Rinse in water and mount with an aqueous mounting medium.

Protocol 3: LNA In Situ Hybridization for Whole-Mount
Embryos
This protocol is adapted for the visualization of RNA expression patterns in whole embryos

(e.g., zebrafish, chick).[3][6]

Materials:

4% Paraformaldehyde (PFA) in PBT

Methanol

Proteinase K

Hybridization Buffer

Stringent Wash Buffers

Blocking Reagent (e.g., 10% sheep serum, 2% BSA in TBTX)

Anti-DIG-AP conjugate

NBT/BCIP substrate solution

Procedure:

Fixation and Dehydration:

Fix embryos in 4% PFA in PBT overnight at 4°C.

Wash embryos in PBT.
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Dehydrate through a graded methanol/PBT series (25%, 50%, 75%, 100% methanol).

Store at -20°C.[3]

Rehydration and Permeabilization:

Rehydrate embryos through a reverse methanol/PBT series.

Wash in PBT.

Treat with Proteinase K (10 µg/mL) for a time dependent on the embryonic stage.

Post-fix in 4% PFA for 20 minutes.

Pre-hybridization:

Incubate embryos in hybridization buffer for at least 2 hours at the hybridization

temperature.[7]

Hybridization:

Replace pre-hybridization buffer with hybridization buffer containing the denatured LNA

probe (typically 1-5 nM).

Incubate overnight at the hybridization temperature (typically Tm - 22°C).[3]

Stringent Washes:

Perform a series of washes with decreasing concentrations of SSC in hybridization wash

solution at the hybridization temperature.

Wash with PBT at room temperature.

Immunological Detection:

Block embryos in blocking solution for 2-3 hours.

Incubate with anti-DIG-AP conjugate in blocking solution overnight at 4°C.

Wash extensively with PBT.
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Color Development:

Equilibrate embryos in detection buffer.

Incubate in NBT/BCIP solution in the dark until the signal develops.

Imaging:

Stop the reaction by washing in PBT.

Clear embryos in glycerol and image.

Troubleshooting
Table 4: Common Issues and Troubleshooting for LNA ISH
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Issue Possible Cause Suggested Solution

No or Weak Signal
Insufficient probe

concentration
Increase probe concentration.

Over-fixation of tissue
Optimize fixation time or use

antigen retrieval methods.[8]

Inadequate permeabilization

Optimize Proteinase K

treatment (time and

concentration).[8]

Hybridization temperature too

high

Decrease hybridization

temperature in 2-5°C

increments.

RNA degradation
Use RNase-free reagents and

techniques.

High Background Probe concentration too high Decrease probe concentration.

Insufficient washing stringency

Increase wash temperature or

decrease salt concentration in

wash buffers.[8][9]

Non-specific antibody binding
Increase blocking time or use a

different blocking reagent.

Probe self-complementarity
Redesign probe to minimize

secondary structures.[4]

Uneven Staining Air bubbles under coverslip
Carefully apply coverslip to

avoid bubbles.[8]

Incomplete deparaffinization
Ensure complete removal of

paraffin.

Uneven reagent application

Ensure the entire tissue

section is covered with

reagents.

Signal Amplification Strategies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.creativebiolabs.net/in-situ-hybridization.htm
https://www.creativebiolabs.net/in-situ-hybridization.htm
https://www.creativebiolabs.net/in-situ-hybridization.htm
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/gene-expression-analysis-genotyping-support-center/in-situ-hybridization-support/ish-support-troubleshooting.html
https://www.biosyn.com/faq/lna-design-guidelines.aspx
https://www.creativebiolabs.net/in-situ-hybridization.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13712915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For the detection of very low abundance targets, signal amplification techniques can be

employed in conjunction with LNA probes.

Tyramide Signal Amplification (TSA): This enzymatic method utilizes horseradish peroxidase

(HRP) to catalyze the deposition of labeled tyramide molecules at the site of the probe,

significantly amplifying the signal.

Branched DNA (bDNA) Amplification: This technique involves a series of sequential

hybridization steps to create a branched DNA structure, which can then be detected with

multiple labeled probes.[10]

Rolling Circle Amplification (RCA): A padlock probe is circularized upon hybridization to the

target and then amplified by a DNA polymerase to generate a long, single-stranded DNA

molecule containing many copies of the probe sequence.[10]

The choice of amplification strategy will depend on the specific application and the level of

sensitivity required.

These application notes and protocols provide a solid foundation for the successful

implementation of LNA probe-based in situ hybridization. For optimal results, it is

recommended to empirically determine the best conditions for each specific probe and tissue

type.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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